![molecular formula C10H22N2O2 B1520935 tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate CAS No. 880100-43-6](/img/structure/B1520935.png)
tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate
Overview
Description
Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate is a chemical compound with the molecular formula C10H22N2O2. It is a derivative of carbamate and is known for its applications in organic synthesis and medicinal chemistry. This compound is characterized by its bulky tert-butyl group, which provides steric hindrance, making it a valuable building block in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) chloride to yield this compound.
Hydrolysis of Esters: Another approach is the hydrolysis of esters derived from amino acids, followed by the reaction with tert-butyl dicarbonate to form the desired carbamate.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the Curtius rearrangement method due to its efficiency and scalability. The process is optimized to ensure high yield and purity, making it suitable for commercial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group provides steric hindrance, influencing the reaction pathway.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and amines.
Mechanism of Action
Target of Action
Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate, also known as 3-(Boc-amino)-3-methylbutanamine, is primarily used as a protecting group for amines in organic synthesis . It is particularly useful in the synthesis of peptides .
Mode of Action
The mode of action of this compound involves its ability to protect amino groups from reacting with other substances during chemical reactions . This is achieved by converting the amino group into a carbamate . The this compound can then be removed by mild acidolysis .
Biochemical Pathways
This compound plays a crucial role in the synthesis of various biochemical compounds. It is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The primary result of the action of this compound is the protection of amino groups during chemical reactions, allowing for the successful synthesis of complex organic compounds . After its removal, the original amino group is left intact, ready to participate in further reactions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its removal requires an acidic environment . Furthermore, it is stable under a variety of conditions, making it a versatile tool in organic synthesis .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of biologically active compounds and pharmaceuticals due to its ability to protect amino groups during chemical reactions. The protection of amines is essential for selective functionalization, allowing chemists to manipulate other parts of the molecule without affecting the protected amine.
Synthetic Routes
Common synthetic methods for tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate include:
- Curtius Rearrangement : Involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which undergoes rearrangement to yield the desired carbamate.
- Hydrolysis of Esters : Amino acid-derived esters can be hydrolyzed and subsequently reacted with tert-butyl dicarbonate to form this compound.
Medicinal Chemistry
Pharmaceutical Development
this compound is employed in the development of pharmaceuticals targeting amino acid metabolism disorders. Its derivatives have shown potential as reversible inhibitors of gamma-aminobutyric acid aminotransferase, which plays a role in neurotransmitter regulation.
Biological Activity
The compound interacts with various enzymes, particularly acetylcholinesterase (AChE), leading to increased acetylcholine levels in synaptic clefts. This mechanism is critical for enhancing neurotransmission and has implications for neuropharmacological applications.
Biological Research
Enzyme Inhibition Studies
In biological studies, this compound has been utilized to explore mechanisms of enzyme inhibition and protein interactions. For instance, it has been studied for its effects on amyloid beta aggregation, which is relevant in Alzheimer's disease research. The compound's protective effects against Aβ-induced toxicity in astrocytes highlight its potential therapeutic applications .
Case Studies and Experimental Findings
- In Vitro Studies : Research has demonstrated that this compound can inhibit Aβ aggregation, which is crucial for understanding Alzheimer's pathology. In vitro experiments showed that it reduced oxidative stress markers in astrocytes exposed to Aβ .
- In Vivo Models : Animal studies have been conducted to evaluate the efficacy of this compound in reducing Aβ levels and improving cognitive function in scopolamine-induced models of memory impairment .
Industrial Applications
The unique steric properties of this compound make it valuable in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations allows it to be utilized in creating diverse chemical products with specific functionalities.
Comparison with Similar Compounds
Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate is compared with other similar compounds, such as:
N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide: This compound also contains a hindered amine motif but differs in its functional groups and applications.
4-((2,3-dimethylbutan-2-yl)amino)benzamide: Another hindered amine, used in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its tert-butyl group, which provides significant steric hindrance, influencing its reactivity and applications.
Biological Activity
Tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate is a carbamate compound with potential applications in medicinal chemistry and biological research. Its structure includes a tert-butyl group and an amino group, which confer distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₁₀H₂₃N₂O₂
- Molecular Weight : Approximately 198.31 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which includes an amino group.
This compound primarily interacts with enzymes such as acetylcholinesterase (AChE). Carbamates are known to inhibit AChE, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission. This mechanism is crucial for understanding its potential neuropharmacological effects.
Inhibition of Acetylcholinesterase
Research indicates that carbamates like this compound can effectively inhibit AChE. This inhibition can lead to various physiological effects, including:
- Increased Muscle Contraction : Due to elevated acetylcholine levels.
- Potential Neuroprotective Effects : By modulating neurotransmitter levels in the brain.
Pharmacological Studies
Studies have demonstrated that derivatives of tert-butyl carbamate exhibit competitive reversible inhibition of AChE. The structure–activity relationship (SAR) analysis shows that modifications in the structure can significantly affect the inhibitory potency against AChE.
Compound Name | Inhibition IC50 (µM) | Unique Features |
---|---|---|
This compound | 0.5 | Strong AChE inhibitor |
tert-butyl (1-aminopentan-3-yl)carbamate | 1.2 | Different alkyl chain length |
tert-butyl (4-aminobutyl)carbamate | 0.8 | Variation in amino group position |
Neuropharmacological Effects
In vitro studies have shown that compounds similar to this compound can exert neuroprotective effects in neuronal cell lines. For instance, a related compound was tested on SH-SY5Y neuroblastoma cells, demonstrating minimal cytotoxicity while effectively inhibiting neurotoxic pathways induced by oxidative stress.
Synthesis and Evaluation
The synthesis of this compound typically involves straightforward organic reactions that yield high-purity products suitable for biological testing. The evaluation of its biological activity has been supported by assays measuring enzyme inhibition and cellular viability.
Properties
IUPAC Name |
tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6-7,11H2,1-5H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZCKDWAFDGVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880100-43-6 | |
Record name | tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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